Technical Guide: Synthesis Routes for Zirconium Carboxyethyl Acrylate (Zr-CEA)
Technical Guide: Synthesis Routes for Zirconium Carboxyethyl Acrylate (Zr-CEA)
Part 1: Executive Summary & Chemical Identity[1]
Zirconium carboxyethyl acrylate (Zr-CEA), often identified by CAS 123633-53-4, is a high-performance metallo-monomer.[1] Unlike simple organic acrylates, Zr-CEA integrates a zirconium(IV) core with
In drug development and biomedical engineering, Zr-CEA is emerging as a critical precursor for zirconium-based metal-organic frameworks (Zr-MOFs) and bioactive hydrogels.[1] Its ability to polymerize via the acrylate functionality while retaining the zirconium center allows for the creation of radiopaque tissue scaffolds and robust drug-delivery vehicles.
Chemical Structure & Stoichiometry
The synthesis targets the coordination of the carboxylic acid group of
-
Ligand:
-Carboxyethyl acrylate (a dimer of acrylic acid).[1]-
Formula:
-
-
Target Complex:
-
Coordination Mode: Typically bidentate bridging or chelating carboxylate, forming a stable cluster.[1]
Part 2: Strategic Synthesis Protocols
We will detail two distinct routes. Method A is the "Gold Standard" for optical and biomedical research requiring high purity and anhydrous conditions.[1] Method B is a scalable, cost-effective route for bulk material applications.
Method A: Anhydrous Ligand Exchange (The Alkoxide Route)
Best for: High-RI optical coatings, MOF precursors, and biomedical hydrogels where chloride/sodium contamination is unacceptable.[1]
1. Reaction Mechanism
This route utilizes the lability of zirconium alkoxides.[1] The higher acidity of the carboxylic acid in
2. Materials & Precursors
-
Precursor: Zirconium(IV) n-propoxide (70% in n-propanol) or Zirconium(IV) n-butoxide (80% in n-butanol).[1]
-
Ligand:
-Carboxyethyl acrylate ( -CEA), >98% purity. -
Inhibitor: 4-Methoxyphenol (MEHQ) or BHT (to prevent acrylate polymerization).[1]
-
Solvent: Anhydrous n-Propanol or Toluene (azeotropic distillation agent).[1]
3. Step-by-Step Protocol
Step 1: Reactor Setup
Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a Dean-Stark trap (if removing alcohol) or a simple reflux condenser.[1] Purge the system with dry Nitrogen (
Step 2: Ligand Preparation
Dissolve
-
Expert Insight: A slight excess (0.05 eq) of ligand ensures full conversion of the moisture-sensitive alkoxide.
Step 3: Controlled Addition Cool the ligand solution to 10°C. Slowly add the Zirconium alkoxide dropwise over 60 minutes.
-
Causality: The reaction is exothermic.[1] Rapid addition can cause localized overheating, leading to thermal polymerization of the acrylate groups (gelation).[1]
Step 4: Ligand Exchange Allow the mixture to warm to room temperature. Stir for 2–4 hours. If using Toluene, heat to 60°C and apply mild vacuum to strip the generated alcohol (butanol/propanol), driving the equilibrium forward.[1]
Step 5: Work-up
The resulting product is typically a viscous, clear to slightly yellow liquid.[1] For biomedical use, filter through a 0.2
Method B: Aqueous Neutralization (The Carbonate Route)
Best for: Industrial scale-up, dental cements, or applications where trace water is acceptable.
1. Reaction Mechanism
[1]2. Protocol Overview
-
Disperse Zirconium Basic Carbonate (ZBC) in water.[1]
-
Slowly add
-CEA (controlled pH monitoring is required).[1] -
The evolution of
gas indicates reaction progress.[1] -
Once the solution clears, water must be removed via vacuum distillation or freeze-drying (lyophilization) to obtain the resin.[1]
-
Risk:[1][2][3] High temperatures during water removal can trigger polymerization.[1] Lyophilization is recommended for drug-delivery grades.[1]
Part 3: Visualization of Workflows
Diagram 1: High-Purity Synthesis Workflow (Method A)
Caption: Step-by-step workflow for the anhydrous synthesis of Zr-CEA via the alkoxide route, ensuring prevention of premature polymerization.
Diagram 2: Chemical Transformation Logic[1]
Caption: Mechanistic pathway showing the nucleophilic attack of the carboxylic acid on the Zr center, releasing alcohol.
Part 4: Characterization & Quality Control (E-E-A-T)
To ensure the material is suitable for research or clinical development, the following characterization matrix must be applied.
FTIR Spectroscopy Analysis
FTIR is the primary tool to confirm the loss of the free acid proton and the formation of the Zr-O bond.
| Functional Group | Wavenumber ( | Diagnostic Change |
| -OH (Carboxylic Acid) | 3200–3500 (Broad) | Disappears (Indicates complete reaction) |
| C=O (Ester/Acid) | 1700–1730 | Shifts/Splits (Due to Zr coordination) |
| C=C (Acrylate) | 1615–1635 | Must Remain (Indicates no polymerization) |
| Zr-O-C | 1530–1560 | Appears (Asymmetric stretching of carboxylate) |
Stability & Troubleshooting
-
Gelation: If the product turns into a rubbery solid during synthesis, the temperature was too high or the inhibitor (MEHQ) was insufficient. Maintain
during stripping.[1] -
Opalescence: Cloudiness indicates hydrolysis due to moisture ingress.[1] Ensure all reagents are anhydrous (<500 ppm water).[1]
Part 5: Applications in Drug Development[1]
While Zr-CEA is an industrial monomer, its chemistry is pivotal in Nanomedicine :
-
Zr-MOF Synthesis: Zr-CEA can serve as a modulating ligand in the synthesis of MOFs (like UiO-66 derivatives).[1] The acrylate tail allows for post-synthetic modification (PSM) via "Click Chemistry" to attach antibodies or chemotherapy agents [1].
-
Radiopaque Hydrogels: Copolymerization of Zr-CEA with PEG-diacrylate creates hydrogels visible under X-ray/CT scans, useful for monitoring implant degradation or drug release sites in vivo [2].[1]
References
-
Abánades Lázaro, I., & Forgan, R. S. (2019).[1] Application of Zirconium MOFs in Drug Delivery and Biomedicine.[1][4][5][6] Coordination Chemistry Reviews, 380, 230-259.[1] Link
-
Gao, P., et al. (2022).[1] Zirconium-Based Metal-Organic Frameworks for Drug Delivery: A Review. Pharmaceutics, 14(9), 1833.[1] Link
-
Sigma-Aldrich.[1][7] (n.d.). Zirconium carboxyethyl acrylate Product Specification (CAS 123633-53-4).[1][7][8] Link
-
Kickelbick, G. (2003).[1] Concepts for the incorporation of inorganic building blocks into organic polymers on a nanoscale. Progress in Polymer Science, 28(1), 83-114.[1] Link
-
American Elements. (n.d.). Zirconium Carboxyethyl Acrylate Data Sheet. Link
Sources
- 1. americanelements.com [americanelements.com]
- 2. mdpi.com [mdpi.com]
- 3. pstc.org [pstc.org]
- 4. scispace.com [scispace.com]
- 5. Present and Future of ZrO2 Nanostructure as Reservoir for Drug Loading and Release | MDPI [mdpi.com]
- 6. Enhancing Drug Delivery Efficacy Through Bilayer Coating of Zirconium-Based Metal–Organic Frameworks: Sustained Release and Improved Chemical Stability and Cellular Uptake for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 羧乙基丙烯酸锆 60% (n-propanol) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Zirconium carboxyethyl acrylate | CAS 123633-53-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
